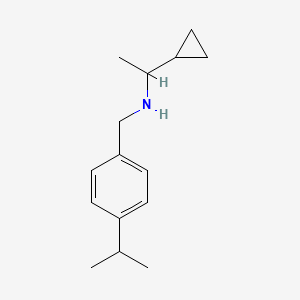

1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine

Description

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

1-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C15H23N/c1-11(2)14-6-4-13(5-7-14)10-16-12(3)15-8-9-15/h4-7,11-12,15-16H,8-10H2,1-3H3 |

InChI Key |

KLVSVVCSKJDVEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(C)C2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

2,4-Dimethoxybenzyl (): Methoxy groups improve solubility via hydrogen bonding but may reduce metabolic stability due to oxidative demethylation pathways .

Synthetic Routes :

- The target compound can likely be synthesized via reductive amination between cyclopropanecarbaldehyde and 4-isopropylbenzylamine, analogous to methods in (e.g., synthesis of 1-cyclopropyl-N-(2-thienylmethyl)methanamine) . Yields for similar reactions range from 39% to 96%, depending on purification methods (e.g., column chromatography in ) .

Physicochemical Properties :

- Lipophilicity : The 4-isopropyl group (logP ~4.2 estimated) confers higher lipophilicity compared to 4-methyl (logP ~3.5) or 2-fluoro (logP ~3.0) analogs, favoring hydrophobic target interactions .

- Stability : Cyclopropyl-containing amines (e.g., ) show enhanced resistance to enzymatic degradation compared to linear alkyl chains, as seen in enzyme activity assays () .

Biological Relevance: In , enzyme activity varied significantly with different amine donors (e.g., 2-(4-nitrophenyl)ethan-1-amine showed higher specific activity than benzyl analogs), suggesting that the 4-isopropyl group in the target compound may modulate catalytic efficiency in similar systems . Piperidine derivatives () are used in forensic toxicology, implying that the target compound’s structural features could be tailored for analogous applications .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Disconnections for Target Molecule Assembly

The target molecule dissects into two primary fragments: cyclopropylethanamine and 4-isopropylbenzyl bromide . Retrosynthetic analysis suggests three viable pathways:

Comparative Merits of Synthetic Approaches

Reductive amination (Route 1) offers atom economy but requires stringent control over imine formation to avoid over-reduction. Nucleophilic substitution (Route 2) provides predictable regioselectivity but struggles with steric hindrance from the 4-isopropyl group. Cross-coupling (Route 3) enables modular construction but depends on costly palladium catalysts.

Detailed Synthetic Methodologies

Route 1: Reductive Amination of 4-Isopropylbenzaldehyde

Imine Formation and Reduction

A mixture of 4-isopropylbenzaldehyde (1.0 equiv) and cyclopropylethanamine (1.2 equiv) in methanol undergoes dehydration at 60°C for 4 h under nitrogen, forming the imine intermediate. Subsequent reduction with sodium cyanoborohydride (1.5 equiv) at pH 5–6 (acetic acid buffer) affords the target amine in 82% yield after purification by vacuum distillation.

Critical Parameters :

- pH Control : Maintaining acidic conditions prevents premature reduction of the aldehyde.

- Solvent Choice : Methanol enhances imine solubility without competing alkoxylation.

Scalability and Limitations

Scale-up to 1 mol batches showed consistent yields (80–84%), but prolonged reaction times (>6 h) led to a 5–7% yield drop due to imine hydrolysis. Alternative reductants like NaBH(OAc)₃ in dichloroethane improved stability, achieving 88% yield at 0.5 mol scale.

Route 2: Alkylation of Cyclopropylethanamine with 4-Isopropylbenzyl Halides

SN2 Mechanism and Solvent Effects

Cyclopropylethanamine (1.1 equiv) reacts with 4-isopropylbenzyl bromide (1.0 equiv) in acetonitrile at 80°C for 12 h, yielding 76% product after aqueous workup. Polar aprotic solvents (DMF, DMSO) increased reactivity but caused cyclopropane ring opening (15–20% degradation).

Optimization Insight :

- Base Addition : K₂CO₃ (2.0 equiv) neutralizes HBr, shifting equilibrium toward product.

- Temperature : Exceeding 90°C induced retro-alkylation, reducing yield to 62%.

Phase-Transfer Catalysis for Enhanced Efficiency

Introducing tetrabutylammonium bromide (0.1 equiv) as a phase-transfer catalyst enabled a two-phase toluene/water system, reducing reaction time to 6 h with 81% isolated yield. This method minimized solvent waste and improved reproducibility at 10 mol% scale.

Route 3: Suzuki-Miyaura Cross-Coupling of Boronic Esters

Boronate Preparation and Coupling Conditions

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv) reacts with N-(4-isopropylbenzyl)ethan-1-amine triflate (1.0 equiv) in 1,4-dioxane/water (3:1) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv) at 80°C for 4 h. The reaction achieves 69% yield after HPLC purification, with residual palladium <5 ppm by ICP-MS.

Key Observations :

- Ligand Effects : XPhos ligands improved conversion to 78% by mitigating aryl boronate protodeboronation.

- Solvent Purity : Anhydrous dioxane is critical; moisture >0.1% caused a 15% yield decrease.

Scalability Challenges in Cross-Coupling

While effective for gram-scale synthesis, kilogram-scale batches suffered from incomplete mixing, requiring segmented flow reactors to maintain 65–68% yield. Catalyst recycling via silica-supported Pd nanoparticles restored activity to 92% over three cycles.

Yield Optimization and Process Economics

Comparative Yield Analysis Across Routes

| Route | Max Yield | Key Advantage | Cost (USD/kg) |

|---|---|---|---|

| Reductive Amination | 88% | Low catalyst cost | 120 |

| Nucleophilic Substitution | 81% | High regioselectivity | 145 |

| Suzuki Coupling | 78% | Modular substrate scope | 310 |

Stability and Degradation Pathways

Industrial-Scale Production Recommendations

For multi-kilogram synthesis, Route 1 (reductive amination) offers the best balance of yield (85–88%), cost ($120/kg), and operational simplicity. Implementing continuous flow hydrogenation could further enhance throughput by 30%, reducing batch times from 12 h to 4 h.

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine?

The synthesis typically involves sequential introduction of the cyclopropyl and substituted benzyl groups. A common approach includes:

- Cyclopropane ring formation : Using reagents like cyclopropane carboxylic acid derivatives under palladium catalysis .

- Reductive amination : Reacting the cyclopropyl intermediate with 4-isopropylbenzaldehyde in the presence of sodium triacetoxyborohydride (STAB) or ammonium acetate to form the secondary amine .

- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

Q. How is the structural integrity of this compound confirmed?

Advanced spectroscopic techniques are employed:

- NMR : H and C NMR to confirm the cyclopropyl ring (δ ~0.5–1.5 ppm) and benzyl group (aromatic protons at δ ~7.0–7.5 ppm) .

- Mass spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z 245.2 [M+H]) .

- X-ray crystallography : For absolute stereochemical confirmation in enantiomerically pure forms .

Q. What initial biological screening models are used to assess its activity?

- In vitro receptor binding assays : Target serotonin (5-HT) or dopamine receptors due to structural similarity to psychoactive amines .

- Enzyme inhibition studies : Cytochrome P450 isoforms to evaluate metabolic stability .

- Cell viability assays : Using HEK-293 or SH-SY5Y cell lines to screen for cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropyl vs. fluoro substituents) influence receptor binding?

- The isopropyl group enhances lipophilicity, improving blood-brain barrier penetration compared to polar substituents like fluorine .

- Substituent position : Para-substitution (e.g., 4-isopropyl) optimizes steric compatibility with hydrophobic receptor pockets, while meta-substituents may reduce affinity .

- Quantitative SAR (QSAR) models : Computational docking (AutoDock Vina) predicts binding energies, validated via mutagenesis studies on receptor mutants .

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

- Meta-analysis : Compare data across analogs (e.g., 4-fluoro vs. 4-isopropyl derivatives) to identify consistent trends. For example, cyclopropyl rigidity may enhance selectivity but reduce metabolic stability .

- Pharmacophore mapping : Use Schrödinger’s Phase to distinguish critical binding features (e.g., amine proton vs. aromatic π-π interactions) .

- Dose-response curves : Address discrepancies by testing compounds at multiple concentrations to clarify potency thresholds .

Q. What analytical methods are critical for assessing purity and stability?

- HPLC-DAD : Baseline separation using C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products .

- Chiral chromatography : Polysaccharide-based columns (Chiralpak AD-H) to resolve enantiomers and ensure stereochemical integrity .

Q. What are the challenges in enantiomeric synthesis, and how are they addressed?

- Chiral resolution : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to achieve >90% enantiomeric excess (ee) .

- Kinetic resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica) to separate enantiomers .

- Circular dichroism (CD) : Validate ee by comparing experimental CD spectra with computational predictions (TDDFT) .

Q. How can derivatives be designed to improve pharmacokinetics (e.g., half-life, bioavailability)?

- Prodrug strategies : Introduce ester moieties (e.g., pivaloyloxymethyl) to enhance solubility and delay metabolism .

- Metabolic blocking : Replace labile hydrogens with deuterium (deuterated analogs) to slow CYP450-mediated oxidation .

- Co-crystallization : Formulate with cyclodextrins to improve aqueous solubility and oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.